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molecular formula C13H18ClNO B8536351 2-((Dimethylamino)methyl)-3,4-dihydro-1(2H)-naphthalenone hydrochloride CAS No. 5166-71-2

2-((Dimethylamino)methyl)-3,4-dihydro-1(2H)-naphthalenone hydrochloride

Cat. No. B8536351
M. Wt: 239.74 g/mol
InChI Key: KZZFWTKJICTRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716531B2

Procedure details

Specifically, first, a mixture liquid was obtained by feeding 73 g (0.5 mol) of α-tetralone, 47.3 g (0.55 mol) of a 37% by mass aqueous formalin solution, and 45 g (0.55 mol) of dimethylamine hydrochloride to a 500-ml three-necked flask. Next, a bulb condenser was set to the three-necked flask, and then the inside atmosphere of the three-necked flask was replaced with nitrogen. Thereafter, the three-necked flask was immersed in an oil bath of 100° C., and the mixture liquid was stirred for 60 minutes with heating. After thus stirred, the mixture liquid was cooled with ice to 25° C., and was washed twice with diethyl ether (twice with 30 ml each). Subsequently, the thus washed mixture liquid was allowed to stand one day and one night (24 hours). White crystals formed in the mixture liquid were separated by filtration, and washed with acetone. The thus obtained white crystals were vacuum dried. Thus, 12.9 g of N,N-dimethylaminomethyl-1-tetralone hydrochloride was obtained (yield: 11%). Note that the thus obtained compound was subjected to NMR measurement. As a result, it was found that a purity of N,N-dimethylaminomethyl-1-tetralone hydrochloride was 85.7%, and that 14.3% of dimethylamine hydrochloride was included as a by-product.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.[CH2:12]=O.[ClH:14].[CH3:15][NH:16][CH3:17]>>[ClH:14].[CH3:15][N:16]([CH2:12][CH:11]1[CH2:1][CH2:2][C:3]2[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:9]1=[O:10])[CH3:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
Cl.CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture liquid was stirred for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Specifically, first, a mixture liquid was obtained
CUSTOM
Type
CUSTOM
Details
Next, a bulb condenser was set to the three-necked flask
CUSTOM
Type
CUSTOM
Details
Thereafter, the three-necked flask was immersed in an oil bath of 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
with heating
STIRRING
Type
STIRRING
Details
After thus stirred
WASH
Type
WASH
Details
was washed twice with diethyl ether (twice with 30 ml each)
WAIT
Type
WAIT
Details
to stand one day and one night
Duration
1 d
CUSTOM
Type
CUSTOM
Details
(24 hours)
Duration
24 h
CUSTOM
Type
CUSTOM
Details
White crystals formed in the mixture liquid
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
Cl.CN(C)CC1C(C2=CC=CC=C2CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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